
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a phenyl-substituted thiazole precursor.
Attachment of the Isoquinolinone Moiety: Through a series of condensation and cyclization reactions.
Final Coupling Step:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or isoquinolinone rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological or chemical properties.
Applications De Recherche Scientifique
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or tool in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiazole Derivatives: Compounds with similar thiazole structures.
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores.
Uniqueness
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is unique due to the specific combination of the thiazole and isoquinolinone moieties, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C19H15N3OS |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-[(2-phenyl-1,3-thiazol-5-yl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H15N3OS/c23-18-16-9-5-4-8-14(16)10-17(22-18)20-11-15-12-21-19(24-15)13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,20,22,23) |
Clé InChI |
CMFIWGMTQHIBIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(S2)CNC3=CC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


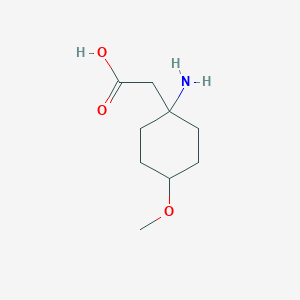
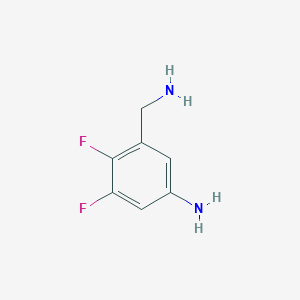
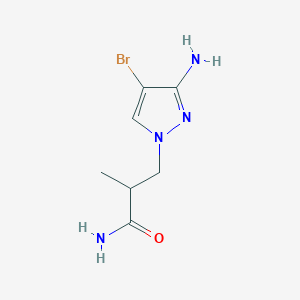
![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
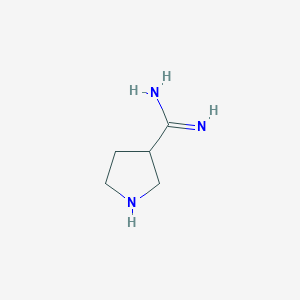
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)


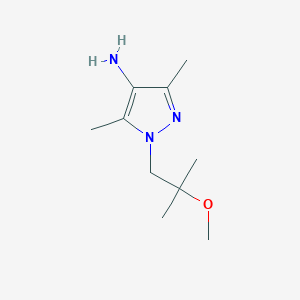

![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)


